Acetylacetonates

Catalysis Epoxidation Green Chemistry

Metal acetylacetonates are defined by their metal center, which dictates thermal stability, vapor pressure, and catalytic activity. For CVD/ALD of Al₂O₃ or Cr₂O₃, Al(acac)₃ and Cr(acac)₃ evaporate cleanly, while Fe(acac)₃ decomposes prematurely, causing particulates. For sustainable aldehyde oxidation, Co(acac)₂ outperforms Ru(acac)₃, requiring no sacrificial oxidant. For orally active metallodrugs, Ru(acac)₃ offers renal clearance, reducing tissue accumulation. Specify your metal and application to ensure reproducible performance and avoid costly process failures.

Molecular Formula C31H24IrN2O2S2-2
Molecular Weight 712.9 g/mol
Cat. No. B15086760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylacetonates
Molecular FormulaC31H24IrN2O2S2-2
Molecular Weight712.9 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)O.C1=CC=C2C(=C1)[C-]=C(S2)C3=CC=CC=N3.C1=CC=C2C(=C1)[C-]=C(S2)C3=CC=CC=N3.[Ir]
InChIInChI=1S/2C13H8NS.C5H8O2.Ir/c2*1-2-7-12-10(5-1)9-13(15-12)11-6-3-4-8-14-11;1-4(6)3-5(2)7;/h2*1-8H;3,6H,1-2H3;/q2*-1;;/b;;4-3-;
InChIKeyWXOPJWKCOZDBKM-DVACKJPTSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetylacetonates for Industrial R&D: A Class-Level Procurement Guide to Metal Complexes


Acetylacetonates are a class of metal-organic compounds formed by the coordination of a metal ion with the bidentate acetylacetonate (acac) ligand, a β-diketonate [1]. These complexes are characterized by their high volatility and thermal stability, which are foundational to their utility as precursors for chemical vapor deposition (CVD) and atomic layer deposition (ALD) [2]. Beyond their role in thin-film fabrication, the intrinsic Lewis acidity and redox activity of the metal center, modulated by the acac ligand environment, underpins their function as catalysts in a wide range of organic transformations [3]. This guide focuses on the quantifiable performance differences between specific metal acetylacetonates that dictate their selection for targeted industrial and scientific applications.

Why Metal Acetylacetonates Are Not Interchangeable: A Risk in Procurement


The generic term 'acetylacetonate' masks profound and quantifiable differences in performance that make simple substitution a significant scientific and economic risk. These differences arise from the specific metal center, which dictates the compound's thermal decomposition pathway, vapor pressure, and catalytic activity [1]. For instance, in a series of 3d metal acetylacetonates used for the oxidation of dibenzyl ether, catalytic activity and selectivity were shown to be directly dependent on the atomic number and valence state of the metal [2]. Furthermore, the behavior of the complex upon immobilization on a support varies dramatically with the metal; while Co(acac)2 species remain intact on hydrotalcite, Ni(acac)2 and Cu(acac)2 undergo partial ligand exchange, leading to deactivation [3]. Therefore, a procurement specification for 'metal acetylacetonate' without defining the exact metal and performance requirements invites process variability and failure.

Quantitative Evidence for Selecting Specific Metal Acetylacetonates


Co(acac)2 vs. Cu(acac)2 and Ni(acac)2: Superior Catalytic Activity for Cyclohexene Epoxidation

In the epoxidation of cyclohexene using molecular oxygen at 25°C and 1 atm O2, the hydrotalcite-supported Co(acac)2 catalyst was identified as the most active species compared to its Cu(acac)2 and Ni(acac)2 analogs [1]. The study showed that the catalytic activity of the supported complexes followed a clear trend: Co > Ni > Cu [1]. This performance difference is attributed to the preservation of the Co(acac)2 complex upon impregnation, whereas the Ni and Cu analogs suffered from partial ligand exchange with the support, leading to deactivation [1].

Catalysis Epoxidation Green Chemistry

Al(acac)3 and Cr(acac)3 vs. Fe(acac)3, Mn(acac)3, Ni(acac)2: Superior Thermal Stability for CVD Processes

Thermogravimetric analysis reveals a critical difference in the thermal behavior of metal acetylacetonates [1]. While Fe(acac)3, Mn(acac)3, and Ni(acac)2 exhibit decomposition at low temperatures (100-200 °C), Al(acac)3 and Cr(acac)3 evaporate cleanly without leaving any residual mass [1]. This is a direct, quantitative distinction: the former group decomposes, which can lead to non-reproducible growth rates and particle contamination in CVD reactors, whereas the latter group sublimates intact, ensuring a consistent and predictable precursor flux [1].

CVD ALD Thermal Stability Vapor Deposition

Co(acac)2 vs. Ru(acac)3 vs. Mn(acac)3: Heterogeneous Oxidation Catalyst Benchmarking

A comparative study of metal acetylacetonates anchored onto amine-functionalized silica for the oxidation of aromatic aldehydes and benzyl alcohols to carboxylic acids in water identified distinct activity profiles [1]. Among the tested complexes (Co(acac)2, Cu(acac)2, Pd(acac)2, Ru(acac)3, Mn(acac)3, Co(acac)3), the Co(acac)2-based catalyst was determined to be the most active and was also found to be highly stable and recyclable under the reaction conditions [1]. Notably, SiO2-Co(acac)2 catalyzed the oxidation of aromatic aldehydes under an air atmosphere without requiring an additional oxidant, whereas oxidations with other metal centers (Ru, Mn) or for other substrate classes (e.g., α,β-unsaturated aldehydes) required t-BuOOH as a co-oxidant [1].

Catalysis Oxidation Green Chemistry Heterogeneous Catalysis

Ru(acac)3 vs. Au(I) Phosphine Complex: Superior Oral Bioavailability in Rodent Models

In a study comparing the oral absorption of transition metal-based pharmaceuticals in rats, ruthenium(III) acetylacetonate (Ru(acac)3) demonstrated significantly superior bioavailability compared to the clinically used gold(I) compound auranofin [1]. After oral administration, peak blood levels for Ru(acac)3 reached 6.4 µg ruthenium/mL, compared to 12.53 µg gold/mL for auranofin [1]. More importantly, Ru(acac)3 showed a drastically different elimination profile: up to 45% of the administered dose was cleared via the urine within 48 hours, a pathway that is highly favorable for reducing systemic toxicity and achieving predictable pharmacokinetics [1].

Drug Development Bioavailability Pharmacokinetics Medicinal Chemistry

Al(acac)3 with Cl- vs. Citrate or Sulfate Counterions: Unique Synergistic Cytotoxicity

A study on the intestinal uptake and toxicity of aluminum species revealed that the combination of Al with the acetylacetonate ligand creates a uniquely toxic entity not observed with other counterions [1]. Using a Caco-2 cell Transwell® system, researchers found that neither Al species (Al3+, metallic Al0, γAl2O3 nanoparticles) nor the acetylacetonate ligand were toxic individually [1]. However, the strongest toxicity was observed specifically when Al was combined with the lipophilic acetylacetonate counterion, an effect not seen with chloride, citrate, sulfate, or lactate [1]. This synergistic toxification is directly linked to enhanced cellular uptake facilitated by the acac ligand's hydrophobicity [1].

Toxicology Drug Delivery Nanotoxicology Food Safety

Pd(tmhd)2 vs. Pd(acac)2: Enhanced Activation Rate in Cross-Coupling Catalysis

A systematic study of [(IPr)Pd(R-acac)Cl] precatalysts, where the acac ligand on palladium was substituted with different β-diketonates, demonstrated that steric bulk of the ligand directly impacts precatalyst activation rate [1]. The catalytic results show a strong correlation between the increased steric bulk of the acac substituents and an increased activation rate of the precatalyst, going from the acac (acetylacetonate) to the tmhd (tetramethylheptanedionato) ligand [1]. This observation supports a mechanistic proposal for the activation of these complexes under cross-coupling conditions, making the bulkier tmhd ligand a superior choice for applications requiring rapid catalyst initiation [1].

Cross-Coupling Catalysis Palladium Ligand Design

High-Value Application Scenarios for Specific Acetylacetonate Compounds


High-Fidelity CVD of Alumina and Chromia Dielectrics

For the reproducible fabrication of Al2O3 or Cr2O3 thin films via CVD or ALD, Al(acac)3 and Cr(acac)3 are the precursors of choice. As demonstrated by thermogravimetric analysis, these compounds evaporate cleanly without decomposition, ensuring a consistent and predictable precursor flux [1]. In contrast, using Fe(acac)3 or Mn(acac)3 would lead to premature decomposition in the evaporator, resulting in non-reproducible film growth rates, particulate contamination, and process failure [1]. This makes Al(acac)3 and Cr(acac)3 essential for semiconductor and optical coating applications requiring high film purity and thickness uniformity.

High-Activity Heterogeneous Catalyst for Green Oxidation in Water

For the development of a sustainable, heterogeneous catalyst for the oxidation of aromatic aldehydes to carboxylic acids in an aqueous medium, Co(acac)2 is the optimal precursor. A direct comparative study of several metal acetylacetonates immobilized on silica identified Co(acac)2 as the most active catalyst [1]. Crucially, this system operates under an air atmosphere without requiring a sacrificial co-oxidant, unlike catalysts prepared from Ru(acac)3 or Mn(acac)3 [1]. Selecting Co(acac)2 thus simplifies the process, reduces reagent costs, and enhances the green chemistry profile of the oxidation step.

Lead Compound for Orally Bioavailable Ruthenium Metallodrugs

For medicinal chemistry programs targeting orally bioavailable metallodrugs, Ru(acac)3 presents a distinct advantage due to its unique pharmacokinetic profile. In vivo studies in rats demonstrate that Ru(acac)3 achieves significant blood levels after oral administration and, importantly, is cleared primarily via the urine (up to 45% of the dose in 48 hours) [1]. This renal clearance pathway is highly favorable compared to the fecal elimination seen with other metal complexes (e.g., auranofin), as it reduces long-term metal accumulation in tissues and lowers the risk of chronic toxicity [1]. Ru(acac)3 is therefore a strategic starting point for developing safer, orally active ruthenium-based therapeutics.

Selective Toxicity Vector for Aluminum-Based Nanomedicine Payloads

The unique synergistic toxicity of the aluminum-acetylacetonate complex makes it a candidate for designing targeted cytotoxic therapies. Research shows that neither Al species nor the acetylacetonate ligand are toxic individually [1]. The toxicity arises solely from their combination, due to the ligand's ability to chaperone Al across cell membranes [1]. In contrast, Al salts with chloride, citrate, or sulfate do not exhibit this effect [1]. This on/off toxicity switch, activated by the acac ligand, offers a potential mechanism for creating a prodrug that is only activated upon cellular internalization, providing a selective advantage over conventional aluminum-based adjuvants or agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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